molecular formula C16H15Cl2NO3 B5717793 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide

3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide

Cat. No.: B5717793
M. Wt: 340.2 g/mol
InChI Key: YXLSOKKMOMGXRV-UHFFFAOYSA-N
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Description

3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide is an organic compound with the molecular formula C15H13Cl2NO2. This compound is part of the benzamide class, characterized by the presence of a benzene ring attached to an amide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide typically involves the reaction of 3-chloro-2-methylaniline with 4,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve similar synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Quinones.

    Reduction: Amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide
  • 3-chloro-N-(4-chloro-2-methylphenyl)-4-methoxybenzamide
  • 3-chloro-N-(2-chlorophenyl)-4-methoxybenzamide

Uniqueness

3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide is unique due to the presence of both chloro and methoxy substituents on the benzene rings, which can influence its reactivity and binding properties. This structural uniqueness makes it valuable for specific research applications where these properties are desired .

Properties

IUPAC Name

3-chloro-N-(3-chloro-2-methylphenyl)-4,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-9-11(17)5-4-6-13(9)19-16(20)10-7-12(18)15(22-3)14(8-10)21-2/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLSOKKMOMGXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C(=C2)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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